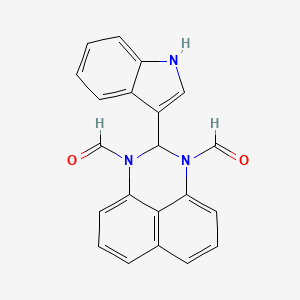
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is a complex organic compound that features both indole and perimidine moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while perimidine is a fused heterocyclic compound known for its diverse biological activities. The combination of these two structures in a single molecule makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The perimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as o-phenylenediamine and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding dialcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is not well-documented. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its indole and perimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another compound featuring an indole moiety, known for its antibacterial and anticancer activities.
2-(1H-Indol-3-yl)thio-N-benzyl-acetamides: Compounds with antiviral properties, particularly against SARS-CoV-2.
Properties
CAS No. |
61289-64-3 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-2H-perimidine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C21H15N3O2/c25-12-23-18-9-3-5-14-6-4-10-19(20(14)18)24(13-26)21(23)16-11-22-17-8-2-1-7-15(16)17/h1-13,21-22H |
InChI Key |
XGDFJWFYLHKMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3N(C4=CC=CC5=C4C(=CC=C5)N3C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


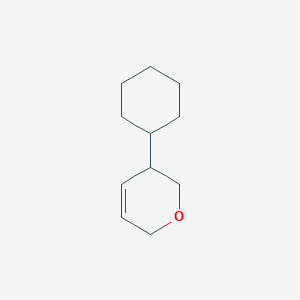
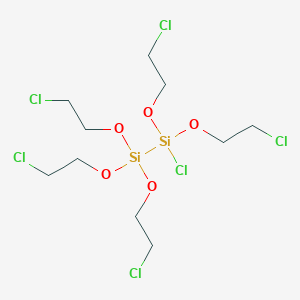
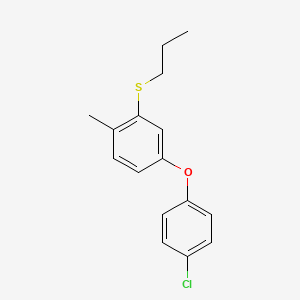
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
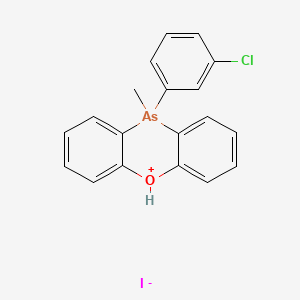


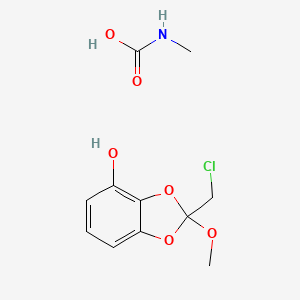
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
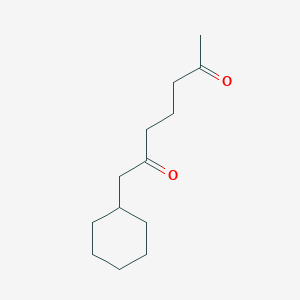
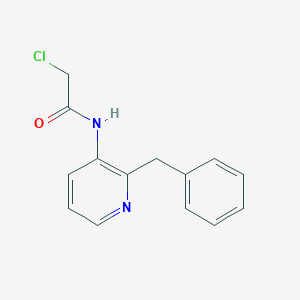

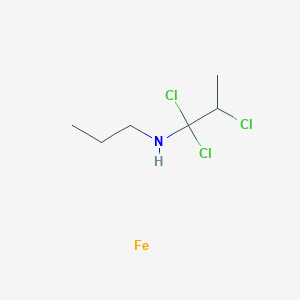
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
